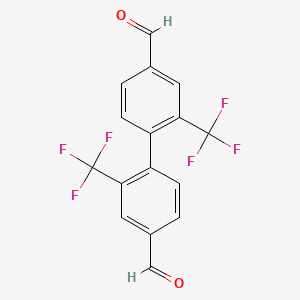
2,2'-Bis(trifluoromethyl)-1,1'-biphenyl-4,4'-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-dicarbaldehyde: is an organic compound characterized by the presence of two trifluoromethyl groups and two aldehyde groups attached to a biphenyl structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-dicarbaldehyde typically involves multiple steps:
Starting Material: The synthesis begins with 2,2’-Bis(trifluoromethyl)biphenyl.
Formylation: The introduction of aldehyde groups is achieved through a formylation reaction. This can be done using reagents such as dichloromethyl methyl ether (ClCH2OCH3) in the presence of a Lewis acid like titanium tetrachloride (TiCl4).
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of intermediates. The temperature is maintained at low to moderate levels to control the reaction rate and yield.
Industrial Production Methods
Industrial production of 2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-dicarbaldehyde follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the required production volume, either batch or continuous processing methods are employed.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-dicarboxylic acid.
Reduction: 2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-diol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-dicarbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-dicarbaldehyde involves its interaction with molecular targets through its functional groups:
Aldehyde Groups: These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
Trifluoromethyl Groups: These groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bis(trifluoromethyl)biphenyl: Lacks the aldehyde groups, making it less reactive in certain chemical reactions.
2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-diamine: Contains amino groups instead of aldehyde groups, leading to different reactivity and applications.
Uniqueness
2,2’-Bis(trifluoromethyl)-1,1’-biphenyl-4,4’-dicarbaldehyde is unique due to the presence of both trifluoromethyl and aldehyde groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H8F6O2 |
|---|---|
Poids moléculaire |
346.22 g/mol |
Nom IUPAC |
4-[4-formyl-2-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C16H8F6O2/c17-15(18,19)13-5-9(7-23)1-3-11(13)12-4-2-10(8-24)6-14(12)16(20,21)22/h1-8H |
Clé InChI |
BWEWADOCLHWAII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C=O)C(F)(F)F)C2=C(C=C(C=C2)C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



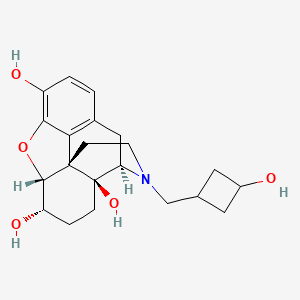


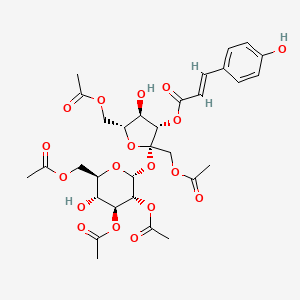
![2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B13438884.png)
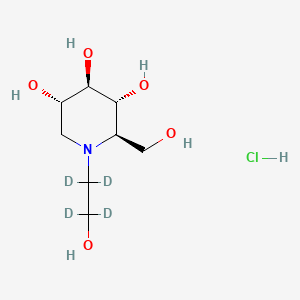
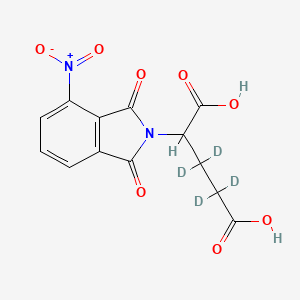
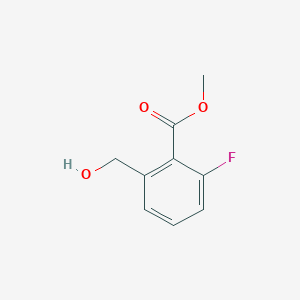

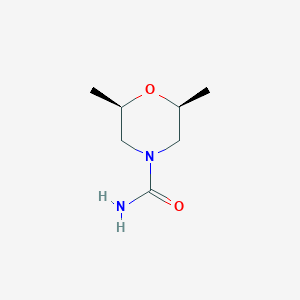
![2-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438920.png)
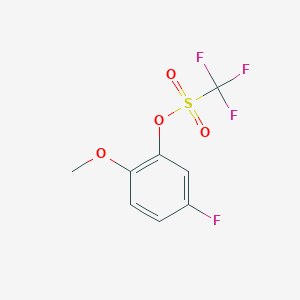
![(S)-N-[1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2yl]pyrazine-2-carboxamide](/img/structure/B13438935.png)
